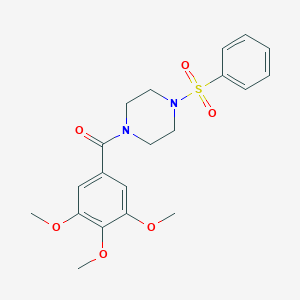

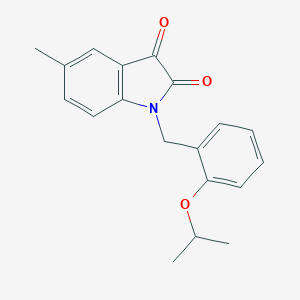

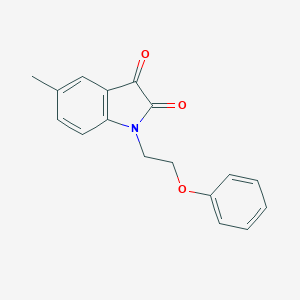

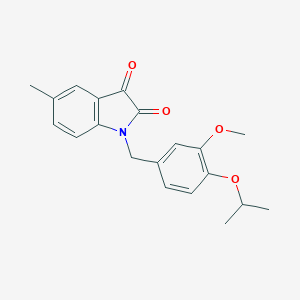

![molecular formula C17H15NO4 B367201 1-[2-(2-Metoxifenoxi)etil]indol-2,3-diona CAS No. 708990-88-9](/img/structure/B367201.png)

1-[2-(2-Metoxifenoxi)etil]indol-2,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .

Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Result of Action

Indole derivatives are known to exhibit various biological activities, which suggest a range of potential molecular and cellular effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione in lab experiments is its potent anticancer and anti-inflammatory activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and inflammation. However, one of the limitations of using 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione is its potential toxicity, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for research on 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione. One area of research is to investigate the potential use of 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione in combination with other anticancer agents to enhance its efficacy. Another area of research is to study the potential use of 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione and to determine its potential toxicity in vivo.

Métodos De Síntesis

The synthesis of 1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione involves the reaction of 2-methoxyphenol with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate to form the indole-2,3-dione ring system. The final product is obtained after purification through column chromatography.

Aplicaciones Científicas De Investigación

Síntesis de β-bloqueadores

Los compuestos con una estructura similar a “1-[2-(2-Metoxifenoxi)etil]indol-2,3-diona” se han utilizado en la síntesis de β-bloqueadores . Estos son medicamentos que se utilizan para controlar afecciones como la hipertensión y la insuficiencia cardíaca .

Actividad antiviral

Los derivados del indol, que incluyen “this compound”, han mostrado actividad antiviral . Podrían utilizarse potencialmente en el desarrollo de nuevos medicamentos antivirales .

Actividad antiinflamatoria

Los derivados del indol también han demostrado propiedades antiinflamatorias . Esto sugiere que “this compound” podría utilizarse potencialmente en el tratamiento de afecciones inflamatorias .

Actividad anticancerígena

La investigación ha demostrado que los derivados del indol pueden exhibir actividad anticancerígena . Por lo tanto, “this compound” podría tener aplicaciones potenciales en el tratamiento del cáncer .

Actividad antioxidante

Se ha descubierto que los derivados del indol poseen propiedades antioxidantes . Esto sugiere que “this compound” podría utilizarse en el desarrollo de fármacos antioxidantes

Propiedades

IUPAC Name |

1-[2-(2-methoxyphenoxy)ethyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-13-7-3-2-6-12(13)16(19)17(18)20/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVKGHBXOYIRCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)

![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)